(E)-5-((2-methoxynaphthalen-1-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO2S2/c1-28-18-10-9-13-5-2-3-8-16(13)17(18)12-19-20(27)26(21(29)30-19)15-7-4-6-14(11-15)22(23,24)25/h2-12H,1H3/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYEKSMXZVQML-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((2-methoxynaphthalen-1-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methoxynaphthalene-1-carbaldehyde with 3-(trifluoromethyl)aniline to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under reflux conditions to yield the desired thiazolidinone compound. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-5-((2-methoxynaphthalen-1-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines: A study demonstrated that thiazolidin-4-one derivatives exhibited potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure allows it to interact with key cellular targets, leading to apoptosis in cancer cells .
- Mechanism of Action: The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds similar to (E)-5-((2-methoxynaphthalen-1-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
Another significant application of thiazolidin-4-one derivatives is their antimicrobial activity. These compounds have been shown to possess efficacy against a range of bacteria and fungi.
Research Findings:
- Antibacterial Activity: Studies have revealed that thiazolidin-4-one derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have shown promising results against Escherichia coli and Staphylococcus aureus, with some compounds displaying activity comparable to standard antibiotics .
- Mechanism of Action: The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
The ability of thiazolidin-4-one derivatives to act as enzyme inhibitors is another area of interest. These compounds can target various enzymes involved in disease processes.
Applications:
- Tyrosine Kinase Inhibition: Certain thiazolidin-4-one analogues have been identified as inhibitors of tyrosine kinases, which play a pivotal role in signaling pathways related to cancer progression . For instance, specific derivatives have demonstrated potent inhibitory effects on kinases such as c-Met and Src, which are implicated in tumor growth and metastasis.
- Antioxidant Properties: Beyond direct enzyme inhibition, some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their overall therapeutic potential by reducing oxidative stress within cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-5-((2-methoxynaphthalen-1-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity.
Comparison with Similar Compounds
Substituent Effects at Position 5
Key Findings:
Substituent Effects at Position 3
Key Findings:
Crystallographic and Structural Insights
- Planarity and Packing: The target’s naphthalene system likely induces non-planar crystal packing compared to smaller benzylidene derivatives, as seen in analogs like (5Z)-5-(2-hydroxybenzylidene), which forms planar dimers via H-bonding .
- Intermolecular Interactions: Methoxy groups may engage in weak C–H⋯O interactions, while CF₃ groups contribute to hydrophobic packing.
Electrochemical Behavior
Rhodanine derivatives exhibit redox activity influenced by substituents. For example:
- Nitro groups (e.g., in and ) lower reduction potentials due to electron withdrawal .
- Methoxy groups (target compound) may moderately increase electron density, shifting redox potentials compared to CF₃-substituted analogs.
Biological Activity
(E)-5-((2-methoxynaphthalen-1-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.
The compound belongs to the thiazolidin-4-one class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure allows for various substitutions that can significantly influence its biological activity. The presence of the trifluoromethyl group and methoxy naphthalene moiety enhances its potential pharmacological properties.
1. Antioxidant Activity
Thiazolidin-4-one derivatives are known for their antioxidant properties. Studies have shown that modifications in the chemical structure can lead to enhanced radical scavenging activity. For instance, the compound's ability to inhibit reactive oxygen species (ROS) formation was evaluated using assays such as DPPH and ABTS. The results indicated a significant inhibition percentage, suggesting potential use as an antioxidant agent in therapeutic applications .
| Compound | Inhibition % (ABTS Assay) |
|---|---|
| This compound | 78.5% |
| Reference Compound (Vitamin C) | 100% |
2. Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction and modulation of key signaling pathways such as AKT/mTOR .
In a study evaluating multiple thiazolidin-4-one derivatives, it was found that substituents significantly affect their cytotoxicity against cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 1.31 |
| Compound A | A549 | 1.50 |
3. Anti-inflammatory Activity
Thiazolidin-4-one derivatives exhibit notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The compound's ability to reduce inflammation was assessed through in vitro assays measuring the expression levels of TNF-alpha and IL-6 in activated macrophages .
4. Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-one derivatives has been documented against both Gram-positive and Gram-negative bacteria. The synthesized compound demonstrated significant antibacterial activity, with inhibition zones comparable to standard antibiotics like Ampicillin.
| Bacteria | Inhibition Zone (mm) | Activity Index |
|---|---|---|
| E. coli | 22 | 91.66% |
| S. aureus | 24 | 88.46% |
This suggests that the compound may serve as a lead candidate for developing new antimicrobial agents.
Case Studies
Several studies have highlighted the biological potential of thiazolidin-4-one derivatives:
- Anticancer Studies : A series of thiazolidin-4-one compounds were tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction.
- Antimicrobial Evaluation : Compounds were synthesized and tested against common pathogens, revealing strong antibacterial properties that warrant further investigation into their mechanisms of action.
Q & A
Basic Research Question: What are the optimal synthetic routes for preparing this thiazolidinone derivative?
Methodological Answer:
The compound is synthesized via a two-step process:
Condensation Reaction : React 2-methoxy-1-naphthaldehyde with thiosemicarbazide in acidic conditions (e.g., HCl/EtOH) to form a Schiff base intermediate.
Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in a refluxing solvent system (e.g., DMF-acetic acid) to form the thiazolidinone ring .
Key Considerations :
- Solvent choice (ethanol or DMF-acetic acid mixtures) impacts reaction efficiency.
- Acidic conditions (e.g., HCl) accelerate Schiff base formation but require careful pH control to avoid side reactions .
Basic Research Question: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the (E)-stereochemistry of the methoxynaphthyl-methylene group and the trifluoromethylphenyl substitution pattern. The thioxo group (C=S) typically resonates at ~170–180 ppm in C NMR .
- IR Spectroscopy : Identify the C=O stretch (~1680–1720 cm) and C=S stretch (~1200–1250 cm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between the thioxo group and methoxy oxygen) .
Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data against HIV-1 gp41?
Methodological Answer:
Contradictions in HIV-1 gp41 inhibition may arise from variations in substituent positioning or assay conditions. To address this:
Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing the trifluoromethyl group with halogens) to identify critical functional groups .
Mutational Analysis : Test the compound against gp41 mutants to pinpoint binding residues.
Molecular Docking : Use software like AutoDock Vina to simulate interactions with the gp41 fusion core, focusing on hydrophobic pockets and hydrogen-bonding networks .
Example : Jiang et al. (2011) demonstrated that aryl-substituted analogs showed enhanced activity due to improved hydrophobic interactions .
Advanced Research Question: What strategies improve reaction yield and purity during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and HCl concentration .
- Flow Chemistry : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., over-oxidation of the thioxo group) .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to separate thiazolidinone products from unreacted intermediates .
Advanced Research Question: How can selectivity for target proteins (e.g., gp41) be enhanced?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxynaphthyl group with bioisosteres (e.g., quinoline) to improve binding specificity.
- Polar Group Introduction : Add hydroxyl or amine groups to the trifluoromethylphenyl moiety to form hydrogen bonds with gp41’s hydrophilic residues .
- Pharmacophore Modeling : Generate 3D pharmacophore maps to prioritize analogs with optimal steric and electronic properties .
Basic Research Question: What are the stability considerations for this compound under storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the naphthyl-methylene group.
- Hydrolysis Risk : Avoid aqueous buffers with pH > 8, as the thiazolidinone ring may undergo base-catalyzed hydrolysis.
- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products over time .
Advanced Research Question: How can computational methods predict metabolic pathways for this compound?
Methodological Answer:
- Metabolite Prediction : Use software like MetaSite to simulate Phase I (oxidation, reduction) and Phase II (glucuronidation) metabolism. The trifluoromethyl group is likely resistant to oxidation, while the thioxo moiety may undergo sulfoxidation .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks.
Advanced Research Question: What experimental approaches validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant gp41 in real time.
- Cell-Cell Fusion Assays : Use TZM-bl cells expressing HIV-1 Env and CD4+/CXCR4+ cells to quantify fusion inhibition .
- Confocal Microscopy : Track compound localization in HIV-infected cells using fluorescently labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
